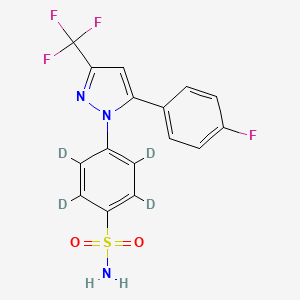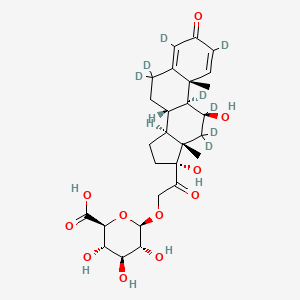
Prednisolone-d8 (Major) 21-beta-D-Glucuronide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Prednisolone-d8 (Major) 21-beta-D-Glucuronide: is a stable isotope-labeled compound. It is a derivative of prednisolone, a synthetic glucocorticoid used for its anti-inflammatory and immunosuppressive properties. The “d8” indicates that eight hydrogen atoms in the molecule have been replaced with deuterium, a stable isotope of hydrogen. This modification is often used in research to trace the metabolic pathways and pharmacokinetics of the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Prednisolone-d8 (Major) 21-beta-D-Glucuronide typically involves multiple steps, starting from prednisolone. The process includes the introduction of deuterium atoms and the glucuronidation at the 21-beta position. The reaction conditions often require specific catalysts and solvents to ensure the selective incorporation of deuterium and the formation of the glucuronide conjugate.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity while minimizing costs. The process may involve continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Prednisolone-d8 (Major) 21-beta-D-Glucuronide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different metabolites.
Reduction: Reduction reactions can modify the glucuronide moiety.
Substitution: Substitution reactions can occur at specific positions on the steroid backbone.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Substitution reactions often require specific catalysts and solvents to achieve the desired product.
Major Products Formed
The major products formed from these reactions include various oxidized and reduced metabolites, as well as substituted derivatives of the original compound.
Scientific Research Applications
Prednisolone-d8 (Major) 21-beta-D-Glucuronide is used extensively in scientific research, including:
Chemistry: Used as a reference standard in analytical chemistry to study the metabolic pathways of prednisolone.
Biology: Employed in biological studies to understand the pharmacokinetics and dynamics of glucocorticoids.
Medicine: Utilized in clinical research to investigate the effects of glucocorticoids on various diseases.
Industry: Applied in the pharmaceutical industry for the development of new drugs and therapeutic agents.
Mechanism of Action
The mechanism of action of Prednisolone-d8 (Major) 21-beta-D-Glucuronide involves its interaction with glucocorticoid receptors. Upon binding to these receptors, the compound modulates the expression of specific genes involved in inflammatory and immune responses. The deuterium labeling allows researchers to trace the compound’s metabolic pathways and understand its pharmacokinetics in greater detail.
Comparison with Similar Compounds
Similar Compounds
Prednisolone: The non-labeled version of the compound.
Prednisone: A precursor to prednisolone with similar pharmacological properties.
Dexamethasone: Another synthetic glucocorticoid with a different structure but similar effects.
Uniqueness
Prednisolone-d8 (Major) 21-beta-D-Glucuronide is unique due to its stable isotope labeling, which allows for precise tracing in metabolic studies. This makes it a valuable tool in research compared to its non-labeled counterparts.
Properties
Molecular Formula |
C27H36O11 |
|---|---|
Molecular Weight |
544.6 g/mol |
IUPAC Name |
(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[2-[(8S,9S,10R,11S,13S,14S,17R)-2,4,6,6,9,11,12,12-octadeuterio-11,17-dihydroxy-10,13-dimethyl-3-oxo-8,14,15,16-tetrahydro-7H-cyclopenta[a]phenanthren-17-yl]-2-oxoethoxy]oxane-2-carboxylic acid |
InChI |
InChI=1S/C27H36O11/c1-25-7-5-13(28)9-12(25)3-4-14-15-6-8-27(36,26(15,2)10-16(29)18(14)25)17(30)11-37-24-21(33)19(31)20(32)22(38-24)23(34)35/h5,7,9,14-16,18-22,24,29,31-33,36H,3-4,6,8,10-11H2,1-2H3,(H,34,35)/t14-,15-,16-,18+,19-,20-,21+,22-,24+,25-,26-,27-/m0/s1/i3D2,5D,9D,10D2,16D,18D |
InChI Key |
ROILWZCHYLNVFX-ISZGTHPSSA-N |
Isomeric SMILES |
[2H]C1=C[C@]2(C(=C(C1=O)[2H])C(C[C@@H]3[C@@]2([C@@](C([C@]4([C@H]3CC[C@@]4(C(=O)CO[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)O)O)O)O)O)C)([2H])[2H])([2H])O)[2H])([2H])[2H])C |
Canonical SMILES |
CC12CC(C3C(C1CCC2(C(=O)COC4C(C(C(C(O4)C(=O)O)O)O)O)O)CCC5=CC(=O)C=CC35C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



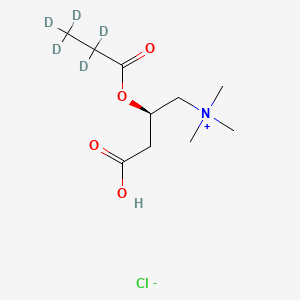
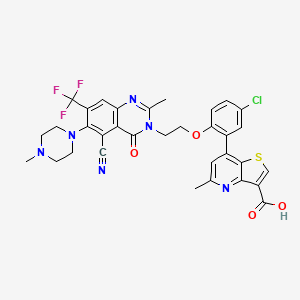
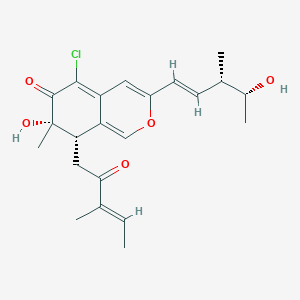
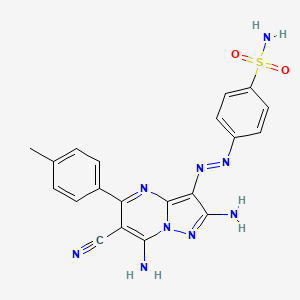
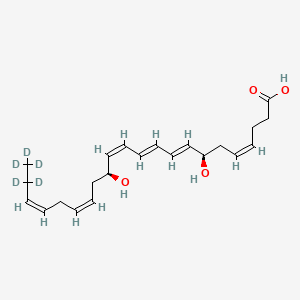


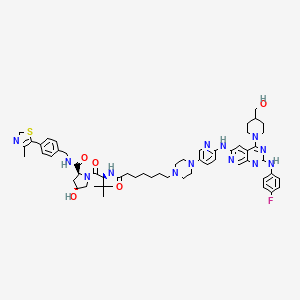
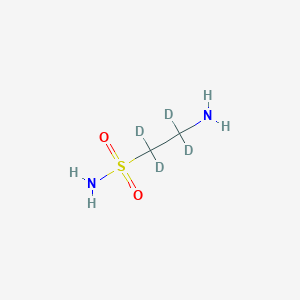
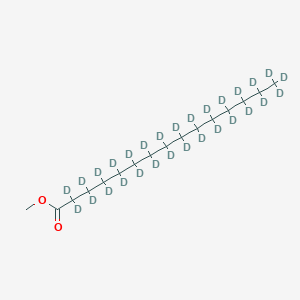
![5-[[1,3-bis[3-[6-[(3S,4S,5S,6S)-3-acetamido-4,5-diacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyhexylamino]-3-oxopropoxy]-2-[[3-[6-[(3R,4R,5R,6R)-3-acetamido-4,5-diacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyhexylamino]-3-oxopropoxy]methyl]propan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B12415486.png)
